molecular formula C22H19N3O3S B2562125 N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-37-0

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2562125
CAS No.: 886902-37-0
M. Wt: 405.47
InChI Key: YVXGGILIRJYFGK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule designed for research applications, integrating multiple pharmacologically significant motifs into a single scaffold. The compound's structure features a benzothiazole nucleus, a heterocycle extensively documented for its broad spectrum of biological activities. Scientific literature highlights that benzothiazole derivatives exhibit potent anti-inflammatory properties through mechanisms such as cyclooxygenase-2 (COX-2) inhibition, demonstrating excellent selectivity profiles . Furthermore, this class of compounds has shown promising antimicrobial effects against a panel of bacterial pathogens, making them a subject of interest in the search for new anti-infective agents . The integration of a pyridinylmethyl moiety further enhances the potential for target interaction, as nitrogen-containing heterocycles like piperazine and pyridine are common in drug discovery for optimizing binding affinity and pharmacokinetic properties . This molecular architecture suggests the compound is a valuable chemical tool for researchers investigating new therapeutic agents for inflammatory diseases, microbial infections, and oncology. Its design is particularly relevant for in vitro and in silico studies aimed at understanding multi-target inhibition strategies and structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-16-10-11-17(19(13-16)28-2)21(26)25(14-15-7-5-6-12-23-15)22-24-18-8-3-4-9-20(18)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGGILIRJYFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 and Ni(NO3)2. The purity and structure of the synthesized compounds are confirmed through various analytical techniques, including IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit substantial antimicrobial properties. For instance, a series of heteroarylated benzothiazoles, including derivatives similar to N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the benzothiazole core can enhance antimicrobial potency .

Anticancer Properties

Benzothiazole derivatives are recognized for their anticancer potential. Compounds with similar structural motifs have been evaluated against human colorectal carcinoma cell lines, showing significant cytotoxicity. For example, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzothiazole-based compounds. Derivatives have been shown to inhibit pro-inflammatory pathways and cytokine production, suggesting their utility in treating inflammatory diseases .

Anthelmintic Activity

The strategic modification of benzothiazole compounds has led to the development of effective anthelmintics. Studies indicate that certain derivatives exhibit activity comparable to established drugs like albendazole, making them promising candidates for agricultural and veterinary applications .

Herbicidal Properties

Benzothiazole derivatives have also been explored for their herbicidal activities. The introduction of specific functional groups can enhance selectivity and efficacy against target weed species while minimizing impact on crops .

Photoluminescent Materials

Compounds like this compound have potential applications in material science due to their photoluminescent properties. Research into their electronic structures suggests they could be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Engineering

The crystallographic studies of benzothiazole derivatives provide insights into their solid-state properties. Understanding the crystal structures can facilitate the design of new materials with tailored properties for specific applications in electronics and photonics .

Case Studies

Study Focus Findings
Study 1 Antimicrobial ActivityIdentified potent derivatives against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2 Anticancer EvaluationReported IC50 values for selected compounds lower than 5-FU in HCT116 cells (IC50 = 4.53 µM).
Study 3 Anti-inflammatory EffectsDemonstrated significant inhibition of TNF-alpha production in macrophage models with specific derivatives showing >50% reduction at low concentrations.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anti-tumor activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound belongs to the broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives. Key structural variations among analogs include:

Compound Name Substituents on Benzothiazole Benzamide Substituents Key Functional Groups Reference
Target Compound None 2,4-dimethoxy, N-(pyridin-2-ylmethyl) Methoxy, pyridinylmethyl -
N-(6-bromobenzo[d]thiazol-2-yl)benzamide (11) 6-bromo 4-(4-methylpiperazin-1-yl) Bromo, piperazinyl
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-amino None Amino
ZAC antagonists (e.g., TTFB analogs) Varies N-(thiazol-2-yl)benzamide Thiazole, halogenated aryl
A₂A Receptor Antagonists () 6-chloro or aryl Trichloroethyl-carboxamide Trichloroethyl, carboxamide

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethoxy groups contrast with electron-withdrawing substituents (e.g., bromo in Compound 11), which may alter electronic properties and binding affinity .
  • Substitution on the Amide Nitrogen: The pyridin-2-ylmethyl group distinguishes the target from analogs with piperazinyl (Compound 11) or unsubstituted benzamide moieties (). This substitution could modulate selectivity for receptors like ZAC or A₂A .
Receptor Modulation
  • ZAC Antagonists: N-(thiazol-2-yl)-benzamide analogs (e.g., TTFB) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC) with high selectivity over related receptors (e.g., m5-HT3AR) . The target compound’s pyridinylmethyl group may interfere with ZAC binding, as bulky substitutions often reduce activity .
  • A₂A Receptor Antagonism: Trichloroethyl-carboxamide derivatives () exhibit superior A₂A receptor binding compared to ZM-241385, a reference antagonist.
Antimicrobial and Antifungal Activity
  • Triazole-Thiadiazole Derivatives (): Compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-triazolo-thiadiazol-6-yl)benzamide show broad-spectrum antibacterial and antifungal activity. The target compound’s dimethoxy groups may enhance membrane penetration, but this remains speculative without direct data .
Corrosion Inhibition
  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): Exhibits corrosion inhibition via adsorption on metal surfaces, attributed to its amine and amide functional groups. The target compound’s methoxy groups could reduce adsorption efficiency compared to amino substituents .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 886902-37-0

The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. Benzothiazoles have been recognized for their roles in modulating enzyme activities and exhibiting antimicrobial, anticancer, and neuroprotective properties. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and pathologies, including neurodegenerative diseases .
  • Modulation of Neurotransmitter Levels : It has shown potential in altering levels of dopamine and glutamate in brain tissues, suggesting a role in neuroprotection and cognitive function enhancement .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Benzothiazole derivatives have exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative disorders. In animal models, compounds with similar structures have demonstrated improvements in motor functions and neuroprotection against oxidative stress .

Case Studies

  • Neuroprotective Study : A study involving 6-OHDA-induced unilaterally lesioned rats showed that treatment with related benzothiazole derivatives resulted in improved motor functions and increased dopamine levels while reducing glutamate toxicity .
  • Anticancer Evaluation : In vitro assays demonstrated that compounds derived from benzothiazole exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Data Tables

Activity Type Compound IC50 Value (µM) Target Pathway
AntitumorThis compound< 10Apoptosis Induction
AntimicrobialBenzothiazole Derivative31.25Bacterial Growth Inhibition
NeuroprotectiveRelated CompoundNot specifiedDopamine Regulation

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via a multi-step coupling process. A common approach involves:

Amide bond formation : Reacting substituted 2-aminobenzothiazole with activated carboxylic acid derivatives (e.g., acid chlorides or Weinreb amides) under basic conditions (pyridine or DMT-MM as coupling agents) .

Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination .

Optimization : Yield improvements (78–94%) are achieved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (room temperature to 80°C). Catalytic systems like Rh-catalyzed C-H amidation may enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

  • 1H/13C-NMR : Critical for confirming substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while pyridyl protons appear as distinct doublets (δ 7.5–8.5 ppm). Aromatic protons in benzothiazole show deshielding due to electron-withdrawing effects .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within 0.5 ppm error) .
  • IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
    Discrepancies are resolved by cross-referencing with X-ray crystallography (for solid-state conformation) or computational simulations (DFT-optimized geometries) .

Q. How do substituents on the benzothiazole and pyridine rings influence physicochemical properties?

Answer:

  • Electron-donating groups (e.g., methoxy) : Increase solubility via polarity but may reduce metabolic stability .
  • Halogens (e.g., Cl) : Enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .
  • Pyridin-2-ylmethyl group : Facilitates π-π stacking with biological targets (e.g., enzymes or receptors) .
    Systematic variations (e.g., methyl, fluoro, or nitro substituents) are analyzed via Hammett plots or computational descriptors (logP, polar surface area) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

Answer:

Derivative synthesis : Prepare analogs with modifications to the benzothiazole (e.g., 6-chloro), pyridine (e.g., 4-fluoro), or amide linker (e.g., morpholine vs. piperidine) .

In vitro assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using IC50 values. Compare activities across derivatives to identify critical substituents .

In silico docking : Use AutoDock or Schrödinger to model interactions (e.g., hydrogen bonds with PFOR enzyme active sites) .

Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., steric bulk, electronic effects) to bioactivity .

Q. What computational methods are suitable for predicting electronic properties and binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) basis sets accurately reproduce experimental NMR shifts and vibrational frequencies .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions in solvated environments (e.g., water or lipid bilayers) .
  • QSPR Models : Relate quantum-chemical descriptors (e.g., electrostatic potential maps) to pharmacokinetic properties .

Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be addressed?

Answer:

Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control batches of the compound .

Validate purity : Confirm >95% purity via HPLC and elemental analysis to rule out impurities affecting activity .

Replicate conditions : Control solvent (DMSO concentration ≤0.1%), temperature, and incubation time .

Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of activity differences .

Q. What strategies are effective for designing multitarget ligands using this scaffold?

Answer:

  • Hybridization : Combine pharmacophores (e.g., benzothiazole for kinase inhibition + piperazine for GPCR modulation) via flexible linkers .
  • Fragment-based design : Screen fragments (e.g., triazoles or thiadiazoles) for complementary target binding .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase binders to degrade disease-related proteins .

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